![molecular formula C12H14N2O2S B2847964 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1046756-54-0](/img/structure/B2847964.png)
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione
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Overview
Description
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, also known as etazolate, is a thiazolidinedione derivative that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in the 1970s and has since been investigated for its ability to modulate neurotransmitter release, enhance learning and memory, and protect against neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives have been shown to possess anticancer properties . They have been used in the development of new therapeutic agents for cancer treatment .
Anticonvulsant Activity
Thiazolidine derivatives also exhibit anticonvulsant properties . This makes them potential candidates for the development of drugs to treat seizure disorders .
Antimicrobial Activity
These compounds have been found to have antimicrobial properties . This suggests they could be used in the development of new antibiotics .
Anti-inflammatory Activity
Thiazolidine derivatives have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Neuroprotective Activity
Thiazolidine derivatives have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases .
Antioxidant Activity
These compounds have been found to have antioxidant properties . This suggests they could be used in the treatment of diseases caused by oxidative stress .
Mechanism of Action
Target of Action
Thiazolidine derivatives, to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design, suggesting their interaction with various biological targets .
Mode of Action
It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The substituents present on the aliphatic/aromatic amines used for the synthesis of thiazolidine derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . The in-silico ADME studies of thiazolidine-2,4-dione derivatives revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazolidine-2,4-dione derivatives were found to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry, which aims to reduce the environmental impact .
properties
IUPAC Name |
3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUYMUUZRTTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione |
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